2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol
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Overview
Description
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is a synthetic organic compound that features a cyclohexanol core substituted with a methyl group and a 5-methyl-1,2-oxazol-3-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromo-3-pentanone with formamide under acidic conditions.
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Alkylation: : The next step involves the alkylation of the oxazole ring. This can be achieved by reacting 5-methyl-1,2-oxazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
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Amination: : The alkylated oxazole is then subjected to a nucleophilic substitution reaction with an amine, such as methylamine, to introduce the amino group.
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Cyclohexanol Derivative Formation: : The final step involves the reaction of the amino-substituted oxazole with cyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
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Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to yield the corresponding saturated heterocycle.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol.
Substitution: Formation of various amides depending on the acyl chloride used.
Scientific Research Applications
Chemistry
In chemistry, 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents for conditions such as inflammation, infection, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone instead of a hydroxyl group.
2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol: Reduced form of the oxazole ring.
2-{Methyl[(5-methyl-1,2-thiazol-3-yl)methyl]amino}cyclohexan-1-ol: Thiazole ring instead of oxazole.
Uniqueness
The uniqueness of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol lies in its combination of a cyclohexanol core with an oxazole ring, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXKCVIWUDEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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